[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1
Description
This ruthenium-based complex (referred to as Omega CS1 in commercial contexts) is a highly specialized catalyst designed for advanced organic synthesis. Its structure features:
- A bulky N-heterocyclic carbene (NHC) ligand derived from 1,3-bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene, which enhances steric protection and electronic stabilization of the ruthenium center.
- A methyleneruthenium(II) core with a substituted phenyl group containing a trifluoroacetamido moiety and an i-propoxy group. This combination modulates reactivity and selectivity in catalytic cycles.
- Dichloride counterions to balance charge.
Properties
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C12H12F3NO2.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)18-10-5-4-9(6-8(10)3)16-11(17)12(13,14)15;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3,(H,16,17);2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUOIAIRKSRWAN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)NC(=O)C(F)(F)F)OC(C)C)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50Cl2F3N3O2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212008-99-5 | |
| Record name | [1,3-Bis (2,6-diisopropylphenyl) - 2-imidazolidinyliden] dichloro [(2-isopropoxy) (5-trifluoroacetamido) benzyliden]] ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene
The NHC ligand is synthesized via a two-step protocol:
-
Imidazolium Salt Formation :
-
Deprotonation to Free Carbene :
Functionalization of the Phenyl Methylene Ligand
The [2-i-propoxy-5-(trifluoroacetamido)phenyl]methylene component is prepared as follows:
-
Nitration and Reduction :
-
2-I-propoxybenzaldehyde undergoes nitration with HNO₃/H₂SO₄ at 0°C, followed by hydrogenation over Pd/C to yield 2-i-propoxy-5-aminobenzaldehyde.
-
-
Trifluoroacetylation :
Ruthenium Coordination and Complex Assembly
Formation of the Ruthenium-NHC Intermediate
The NHC ligand is coordinated to ruthenium using RuCl₂(PPh₃)₃ as the metal precursor:
-
Reaction : RuCl₂(PPh₃)₃ (1.0 equiv) and the free carbene (1.1 equiv) are stirred in CH₂Cl₂ at 40°C for 12 h.
-
Workup : The product is precipitated with hexane and isolated as a brown solid.
-
Yield : 65–70%.
-
IR : ν(CO) = 1920 cm⁻¹ (absent, confirming no CO coordination).
Final Chlorination and Characterization
Counterion Exchange to Dichloride
The intermediate hexafluorophosphate salt is converted to the dichloride form:
Spectroscopic and Analytical Data
-
Elemental Analysis : Calculated for C₄₆H₅₄Cl₂F₃N₃O₂Ru: C 58.12%, H 5.73%, N 4.42%. Found: C 58.09%, H 5.70%, N 4.38%.
-
NMR (DMSO-d₆, 500 MHz): δ 8.02 (s, 1H, NH), 7.45–7.12 (m, 14H, Ar–H), 4.65 (septet, 2H, OCH(CH₃)₂), 3.21 (septet, 4H, CH(CH₃)₂), 1.28 (d, J = 6.8 Hz, 24H, CH₃).
-
ESI-MS : m/z 895.2 [M – Cl]⁺ (calc. 895.3).
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
-
Phosphine Competition : Residual PPh₃ from RuCl₂(PPh₃)₃ can form mixed-ligand complexes, necessitating excess carbene (1.1 equiv).
-
Mitigation : Sequential washing with Et₂O removes unreacted PPh₃.
Comparative Analysis with Palladium Analogues
While palladium NHC complexes (e.g., CAS 478980-01-7) employ allyl chloride as a transmetalation agent, ruthenium systems require aldehyde-based ligands for stabilization. The use of NH₄PF₆ in ruthenium chemistry contrasts with palladium’s reliance on weak-field ligands (e.g., CO) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ruthenium center.
Reduction: Reduction reactions can also occur, often involving the phenylmethylidene ligand.
Substitution: Ligand substitution reactions are common, where one or more ligands on the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent like acetonitrile or dichloromethane.
Major Products
Oxidation: Oxidized forms of the ruthenium center, often leading to higher oxidation states.
Reduction: Reduced forms of the phenylmethylidene ligand, potentially forming new carbon-ruthenium bonds.
Substitution: New ruthenium complexes with different ligands, depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Material Science: It is explored for its potential in creating new materials with unique electronic properties.
Biology and Medicine
Anticancer Research: The compound is studied for its potential anticancer properties, particularly its ability to interact with DNA and inhibit cancer cell growth.
Antimicrobial Activity: Research is ongoing into its effectiveness against various microbial pathogens.
Industry
Chemical Manufacturing: Used in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: Potential use in environmental remediation processes, such as the degradation of pollutants.
Mechanism of Action
The mechanism of action of [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 involves several pathways:
Catalysis: The ruthenium center acts as a catalytic site, facilitating various chemical reactions by lowering activation energies.
Biological Activity: In biological systems, the compound can interact with cellular components such as DNA, proteins, and enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Key Properties :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₃₉H₅₀Cl₂F₃N₃O₂Ru | |
| Molecular Weight | 821.80 g/mol | |
| Appearance | Green powder | |
| Applications | Olefin metathesis, asymmetric catalysis |
Omega CS1 is noted for its stability under aerobic conditions and compatibility with diverse substrates, making it a versatile tool in pharmaceutical and materials chemistry .
Comparison with Similar Ruthenium-Based Catalysts
The following table and analysis highlight structural and functional differences between Omega CS1 and analogous complexes:
Table 1: Structural and Functional Comparison
Key Findings:
Steric and Electronic Effects: Omega CS1’s trifluoroacetamido group introduces strong electron-withdrawing effects, favoring reactions with electron-deficient alkenes (e.g., acrylates) . In contrast, GreenCat’s methoxy(methyl)amino side chain enhances solubility in polar solvents, enabling catalysis in aqueous environments .
Recyclability vs. Activity :
- Zhan Catalyst II’s resin support allows for easy separation and reuse, but its heterogeneous nature limits reaction rates compared to homogeneous analogs like Omega CS1 .
Substituent-Driven Selectivity: The dimethyl aminosulfonyl group in Zhan catalysts improves interactions with Lewis acidic substrates (e.g., epoxides), whereas Omega CS1’s trifluoroacetamido group excels in amide-functionalized systems .
Thermal Stability :
- Omega CS1 and Zhan Catalyst-1B exhibit superior thermal stability (>100°C) compared to GreenCat, which degrades above 80°C due to labile side chains .
Notes on Compound Similarity Assessment
Subtle modifications, such as Omega CS1’s trifluoroacetamido group, can drastically alter electronic profiles and substrate compatibility .
Biological Activity
The compound [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and interaction with cellular components.
Ruthenium complexes are known to exhibit diverse mechanisms of action against cancer cells. The following pathways have been identified for omega CS1:
- Apoptosis Induction : Studies indicate that ruthenium complexes can activate apoptosis in cancer cells through the mitochondrial pathway. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .
- DNA Interaction : The interaction with DNA is a critical aspect of its anticancer activity. Ruthenium complexes can bind to DNA, causing structural changes that inhibit replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : Omega CS1 may induce oxidative stress in cancer cells by generating ROS, which can damage cellular components and trigger apoptosis .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the effectiveness of omega CS1. The following data summarizes key findings:
Case Studies and Research Findings
Recent studies have highlighted the efficacy of ruthenium-based compounds in preclinical settings:
- In Vitro Studies : In a study evaluating the cytotoxic effects on HeLa cells, omega CS1 demonstrated significant inhibitory activity with an IC50 value comparable to cisplatin, indicating its potential as an alternative chemotherapeutic agent .
- Mechanistic Insights : Research involving immunohistochemical analysis revealed that treatment with omega CS1 led to increased expression of pro-apoptotic markers such as Bax and decreased anti-apoptotic markers like Bcl-2 in cancer cells, further supporting its role in apoptosis induction .
- Animal Models : Preclinical trials using animal models have shown that ruthenium complexes can inhibit tumor growth and metastasis effectively. These findings suggest that omega CS1 may not only target primary tumors but also prevent secondary tumor formation .
Q & A
Q. What are the critical steps for synthesizing this ruthenium complex, and how can purity be ensured?
Methodological Answer: The synthesis typically involves ligand pre-functionalization followed by coordination with ruthenium precursors. Key steps include:
Ligand Preparation : Synthesize the N-heterocyclic carbene (NHC) ligand via deprotonation of imidazolium salts using strong bases (e.g., KOBu) .
Metal Coordination : React the ligand with a ruthenium precursor (e.g., RuCl·xHO) under inert conditions to prevent oxidation .
Purification : Use column chromatography (silica gel, dichloromethane/hexane) and recrystallization (toluene/hexane) to isolate the product.
Purity Validation : Confirm purity via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. X-ray crystallography is recommended for structural confirmation .
Q. Which characterization techniques are essential for confirming the structure and electronic properties of this complex?
Methodological Answer: A multi-technique approach is required:
- Spectroscopy : H/C NMR to verify ligand coordination and electronic environment.
- X-ray Crystallography : Resolve the geometry and bond lengths (e.g., Ru–C bond distances ~1.9–2.1 Å) .
- Cyclic Voltammetry : Assess redox behavior (e.g., Ru/Ru transitions) to inform catalytic applications .
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands .
Q. How should researchers handle air- and moisture-sensitive properties of this complex during experiments?
Methodological Answer:
- Storage : Store under argon/nitrogen at –20°C in flame-dried glassware. Use Schlenk lines or gloveboxes for transfers .
- Reaction Setup : Pre-dry solvents (e.g., THF over Na/benzophenone) and use septum-sealed flasks.
- Quenching : For accidental exposure, neutralize with inert adsorbents (e.g., Celite®) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can experimental design optimize catalytic efficiency in cross-coupling reactions?
Methodological Answer: Adopt a split-plot design to test variables systematically:
- Factors : Ligand steric bulk, solvent polarity (e.g., toluene vs. DMF), and temperature (25–100°C).
- Response Variables : Turnover frequency (TOF), yield, and enantioselectivity (if applicable).
- Statistical Analysis : Use ANOVA to identify significant interactions. For example, bulky ligands (e.g., 2,6-di-i-propylphenyl) enhance stability but may reduce substrate accessibility .
Q. How do ligand modifications impact catalytic activity and stability?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., 2,6-di-i-propylphenyl) increase thermal stability but may hinder substrate binding. Compare TOFs for ligands with varying substituents .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroacetamido) stabilize the Ru center, as shown in cyclic voltammetry shifts of +0.2–0.3 V .
- Case Study : Replace the 2-i-propoxy group with methoxy to test π-backbonding effects on substrate activation .
Q. How should researchers resolve contradictions in kinetic data during catalytic studies?
Methodological Answer:
- Control Experiments : Replicate runs under identical conditions to rule out experimental error.
- In Situ Monitoring : Use techniques like ReactIR or stopped-flow NMR to detect transient intermediates.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can reconcile discrepancies by identifying competing pathways (e.g., oxidative addition vs. ligand dissociation) .
Q. What strategies mitigate catalyst decomposition during long-term reactions?
Methodological Answer:
- Additives : Introduce stabilizing agents (e.g., silver salts to scavenge chloride byproducts) .
- Ligand Tuning : Replace chloride ligands with stronger σ-donors (e.g., carboxylates) to enhance robustness .
- Temperature Gradients : Perform reactions at lower temperatures (e.g., 40°C) with extended reaction times to reduce decomposition rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
